Ethyl 3-(4-Bromo-7-methyl-3-indolyl)propanoate
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Overview
Description
Ethyl 3-(4-Bromo-7-methyl-3-indolyl)propanoate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a brominated indole core with an ethyl ester group, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-Bromo-7-methyl-3-indolyl)propanoate typically involves the bromination of 7-methylindole followed by esterification. A common synthetic route includes:
Bromination: 7-methylindole is brominated using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Esterification: The brominated product is then reacted with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(4-Bromo-7-methyl-3-indolyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole core can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
- Substituted indole derivatives.
- Indole-2,3-diones or indolines.
- Carboxylic acids from ester hydrolysis.
Scientific Research Applications
Ethyl 3-(4-Bromo-7-methyl-3-indolyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-Bromo-7-methyl-3-indolyl)propanoate involves its interaction with various molecular targets. The indole core can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication. The exact pathways depend on the specific biological context and the nature of the substituents on the indole ring.
Comparison with Similar Compounds
Ethyl 3-(4-Chloro-7-methyl-3-indolyl)propanoate: Similar structure with a chlorine atom instead of bromine.
Ethyl 3-(4-Fluoro-7-methyl-3-indolyl)propanoate: Similar structure with a fluorine atom instead of bromine.
Ethyl 3-(4-Iodo-7-methyl-3-indolyl)propanoate: Similar structure with an iodine atom instead of bromine.
Uniqueness: Ethyl 3-(4-Bromo-7-methyl-3-indolyl)propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its overall stability.
Properties
Molecular Formula |
C14H16BrNO2 |
---|---|
Molecular Weight |
310.19 g/mol |
IUPAC Name |
ethyl 3-(4-bromo-7-methyl-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C14H16BrNO2/c1-3-18-12(17)7-5-10-8-16-14-9(2)4-6-11(15)13(10)14/h4,6,8,16H,3,5,7H2,1-2H3 |
InChI Key |
WKHOPZPAXLJPTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CNC2=C(C=CC(=C12)Br)C |
Origin of Product |
United States |
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